4,4,4-Trifluoro-3-hydroxybut-2-enenitrile
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Overview
Description
4,4,4-Trifluoro-3-hydroxybut-2-enenitrile is an organic compound with the molecular formula C4H2F3NO It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a nitrile group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxybut-2-enenitrile can be achieved through several methods. One common approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional heating or microwave irradiation . Another method involves the use of visible-light-mediated aerobic nitrooxylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxybut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield trifluoromethyl ketones, while reduction of the nitrile group can produce trifluoromethyl amines.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxybut-2-enenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxybut-2-enenitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the reactivity of the compound by withdrawing electron density from other parts of the molecule. This can affect the compound’s interactions with enzymes, receptors, and other biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one: Similar in structure but with a methyl group instead of a nitrile group.
Ethyl 4,4,4-trifluoro-2-butynoate: Contains a similar trifluoromethyl group but with different functional groups.
Uniqueness
4,4,4-Trifluoro-3-hydroxybut-2-enenitrile is unique due to the combination of its trifluoromethyl, hydroxyl, and nitrile groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxybut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHAJAZQPEFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00769605 |
Source
|
Record name | 4,4,4-Trifluoro-3-hydroxybut-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00769605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139516-73-7 |
Source
|
Record name | 4,4,4-Trifluoro-3-hydroxybut-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00769605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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